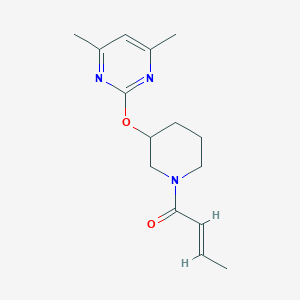

N1-allyl-N2-(3-phenylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

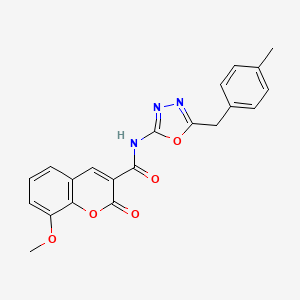

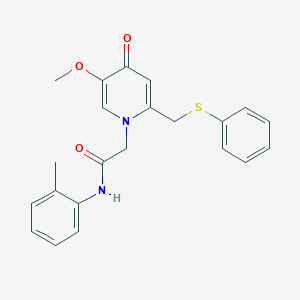

“N1-allyl-N2-(3-phenylpropyl)oxalamide” is a compound that belongs to the class of organic compounds known as oxalamides. Oxalamides are amide derivatives of oxalic acid, which is one of the essential and worthy organic functional groups in naturally occurring molecules, pharmaceuticals, agrochemicals, and polymers .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with oxalyl chloride in a basic medium . For instance, a series of quinoxalinepeptidomimetic derivatives were prepared via the competing alkylation reaction of the ambient nucleophile, methyl 3- (3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, with allyl bromide to afford the corresponding O - and N -allyl quinoxaline ester derivatives .Molecular Structure Analysis

The molecular structure of similar compounds like “N1-ethyl-N2-(3-hydroxy-3-phenylpropyl)oxalamide” contains total 36 bond(s); 18 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of mononuclear complexes with the ligand . The spectroscopic data revealed mononuclear complexes and octahedral geometry for each Mn(II), Co(II), Ni(II) and platinum complexes .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like “N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” include a molecular weight of 290.24 and a chemical formula of C12H13F3N2O3 .Scientific Research Applications

Synthetic Methodologies and Organic Chemistry A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the utility of oxalamide derivatives in synthesizing anthranilic acid derivatives, showcasing their relevance in organic synthesis and potential pharmaceutical applications (Mamedov et al., 2016).

Catalysis and Material Science Research on dinuclear complexes [(T)M(oxam)M(T)] containing dianionic bridging oxalamidinate demonstrates the role of oxalamide derivatives in forming structures with potential applications in catalysis and material science (Walther et al., 2001).

Environmental Applications The study of allyl phenyl ether's reactions in high-temperature water explores the environmental applications of allyl derivatives, highlighting the potential of using such compounds in green chemistry and sustainable processes (Bagnell et al., 1996).

Electrochemistry and Electrocatalytic Reactions Investigations into the electrochemical properties and electrocatalytic applications of N-oxyl compounds, such as TEMPO and PINO, provide a foundation for understanding the electrochemical behavior of oxalamide derivatives and their potential in electrocatalysis (Nutting et al., 2018).

Surface Functionalization and Material Modification The functionalization of carbon fibers by acid treatment, explored in the context of enhancing material properties, indicates the broader relevance of chemical modification techniques, potentially applicable to the surface modification of materials using oxalamide derivatives (Zhang et al., 2008).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3-phenylpropyl)-N'-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-10-15-13(17)14(18)16-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSMAZADYRUEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)

![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748103.png)